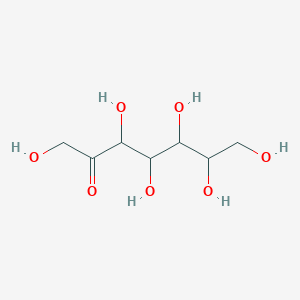
11α-Hydroxy-estr-4-ène-3,17-dione
Vue d'ensemble
Description
11a-Hydroxy-estr-4-ene-3,17-dione is a steroidal compound with the molecular formula C18H24O3 and a molecular weight of 288.38 g/mol . It is a derivative of estr-4-ene-3,17-dione, featuring a hydroxyl group at the 11-alpha position. This compound is known for its role as an intermediate in the synthesis of various steroidal drugs and hormones.
Applications De Recherche Scientifique
11a-Hydroxy-estr-4-ene-3,17-dione has several applications in scientific research:
Biology: It is used in studies related to steroid metabolism and enzyme activity.
Medicine: It is a precursor in the synthesis of drugs used for hormone replacement therapy and anti-inflammatory treatments.
Industry: It is utilized in the production of steroidal pharmaceuticals and as a research chemical for developing new therapeutic agents.
Mécanisme D'action
Target of Action
11a-Hydroxy-estr-4-ene-3,17-dione, also known as 11alpha-Hydroxy-estr-4-ene-3,17-dione, is primarily used as an intermediate for the synthesis of 18-demethyl Etonogestrel . Etonogestrel is the active metabolite of Desogestrel , a progestin used in hormonal contraceptives. Therefore, the primary target of this compound can be inferred to be the progesterone receptors in the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11a-Hydroxy-estr-4-ene-3,17-dione typically involves the hydroxylation of estr-4-ene-3,17-dione. One common method is the microbial transformation using fungal species such as Aspergillus and Fusarium. For instance, Aspergillus nidulans can hydroxylate androst-4-ene-3,17-dione to produce 11a-Hydroxy-estr-4-ene-3,17-dione .
Industrial Production Methods: Industrial production of 11a-Hydroxy-estr-4-ene-3,17-dione often involves large-scale microbial fermentation processes. These processes utilize optimized strains of fungi to achieve high yields and purity of the desired product. The reaction conditions typically include controlled temperature, pH, and nutrient supply to maximize the efficiency of the microbial transformation.
Analyse Des Réactions Chimiques
Types of Reactions: 11a-Hydroxy-estr-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 11-alpha position can be oxidized to form ketones.
Reduction: The carbonyl groups at positions 3 and 17 can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acid chlorides or anhydrides are used for esterification reactions.
Major Products:
Oxidation: Formation of 11-keto-estr-4-ene-3,17-dione.
Reduction: Formation of 11a,17-dihydroxy-estr-4-ene-3-one.
Substitution: Formation of 11a-alkoxy-estr-4-ene-3,17-dione derivatives.
Comparaison Avec Des Composés Similaires
Estr-4-ene-3,17-dione: Lacks the hydroxyl group at the 11-alpha position.
11a-Hydroxy-18-methylestr-4-ene-3,17-dione: Contains an additional methyl group at the 18 position.
Androst-4-ene-3,17-dione: A precursor in the synthesis of testosterone and other androgens.
Uniqueness: 11a-Hydroxy-estr-4-ene-3,17-dione is unique due to its specific hydroxylation at the 11-alpha position, which imparts distinct chemical and biological properties. This modification enhances its utility as an intermediate in the synthesis of various steroidal drugs and hormones, making it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
(8S,9S,10R,11R,13S,14S)-11-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-9-15(20)17-12-5-3-11(19)8-10(12)2-4-13(17)14(18)6-7-16(18)21/h8,12-15,17,20H,2-7,9H2,1H3/t12-,13-,14-,15+,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCOSJPGDDQNJH-JVSYPLCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2=O)CCC4=CC(=O)CCC34)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447807 | |
| Record name | 11alpha-Hydroxy-estr-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6615-00-5 | |
| Record name | (11α)-11-Hydroxyestr-4-ene-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6615-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11a-Hydroxy-estr-4-ene-3,17-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006615005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11alpha-Hydroxy-estr-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11a-Hydroxy-estr-4-ene-3,17-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide](/img/structure/B28968.png)
![4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride](/img/structure/B28970.png)







![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)
![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B29029.png)
